2-Carboxyanthracene MTSEA Amide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

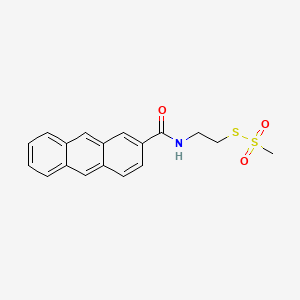

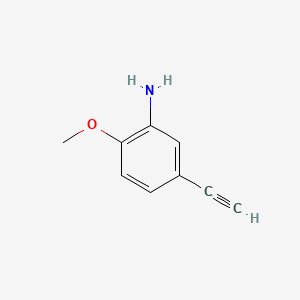

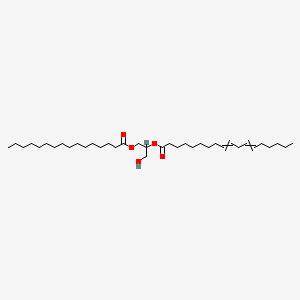

2-Carboxyanthracene MTSEA Amide is an Anthracene MTS derivative . It is also a special spin-marker . The CAS Number of this compound is 1159977-18-0 .

Molecular Structure Analysis

The molecular formula of this compound is C18H17NO3S2 . Its molecular weight is 359.46 .Physical And Chemical Properties Analysis

The molecular weight of this compound is 359.46 . Its molecular formula is C18H17NO3S2 .Scientific Research Applications

Prodrug Carrier Applications

One study discusses the potential of oxidized cellulose, a biocompatible and bioresorbable polymer, as a prodrug carrier for amine drugs. This research suggests the feasibility of covalently linking amine drugs to polymers via an amide bond, providing a macromolecular prodrug delivery system. The study examines the preparation and characterization of an oxidized cellulose-phenylpropanolamine conjugate, highlighting the potential of such systems in drug delivery applications (Zhu, Kumar, & Banker, 2001).

Amide Bond Formation Kinetics

The kinetics of amide formation, an essential process in the synthesis of carboxylic acid amides like 2-Carboxyanthracene MTSEA Amide, have been studied extensively. One research paper details the kinetics of amide formation from carboxylic acid using isopropyl ester and mediated by carbodiimide EDCI and HOBt. The study provides valuable insights into the reaction rates and product distribution, which are crucial for understanding and optimizing the synthesis of carboxylic acid amides (Chan & Cox, 2007).

Catalysts in Amide Synthesis

Another study focuses on the use of Al2O3 as a catalyst in the synthesis of amides from secondary amides and amines. This research showcases the effectiveness of Al2O3 in activating carbonyl groups and facilitating transamidation, highlighting its potential in synthesizing compounds like this compound (Ali et al., 2022).

Surface Modification and Biosensor Applications

COOH-terminated self-assembled monolayers (SAMs), often used in biosensor technology, require activation to bind amine-containing biomolecules. Research into the activation of these SAMs and the possible formation of different byproducts provides insights into the complexities of chemical characterization and activation efficiency, which are crucial for applications involving surface modification and biosensor development (Palazón et al., 2014).

Cocrystal Formation in Pharmaceutical Applications

The formation of cocrystals involving carboxamide drugs and pyridine N-oxides, sustained by specific hydrogen bond interactions, is significant in pharmaceutical applications. This research evaluates the scope and utility of amide-N-oxide heterosynthon in amide-containing molecules and drugs, providing insights into generating diverse supramolecular structures and controlling hydration in pharmaceutical compounds (Babu, Reddy, & Nangia, 2007).

Safety and Hazards

Mechanism of Action

Target of Action

It is known to be an mts derivative of anthracene . As a special spin-marker , it is likely involved in the study of spin dynamics in chemical and biological systems.

Mode of Action

As a spin-marker, it may interact with its targets by integrating into their structure and providing a measurable spin signal. This allows researchers to track the behavior of the target molecules under various conditions .

properties

IUPAC Name |

N-(2-methylsulfonylsulfanylethyl)anthracene-2-carboxamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H17NO3S2/c1-24(21,22)23-9-8-19-18(20)16-7-6-15-10-13-4-2-3-5-14(13)11-17(15)12-16/h2-7,10-12H,8-9H2,1H3,(H,19,20) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JDQIUGACVGSHLI-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)(=O)SCCNC(=O)C1=CC2=CC3=CC=CC=C3C=C2C=C1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H17NO3S2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00675555 |

Source

|

| Record name | S-{2-[(Anthracene-2-carbonyl)amino]ethyl} methanesulfonothioate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00675555 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

359.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

1159977-18-0 |

Source

|

| Record name | S-{2-[(Anthracene-2-carbonyl)amino]ethyl} methanesulfonothioate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00675555 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[4-Chloro-3-(triisopropylsilyloxy)phenyl]-2,2-dimethylpropanamide](/img/structure/B564597.png)

![Dibenzyl (2S)-2-[3-(3,4-dihydroxyphenyl)propanoylamino]butanedioate](/img/structure/B564605.png)

![2-[5-(2-Methyl-1,3-dioxolan-2-yl)pyridin-2-yl]ethyl acetate](/img/structure/B564608.png)